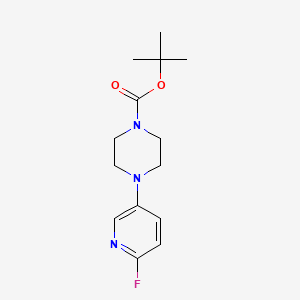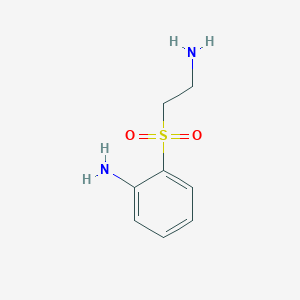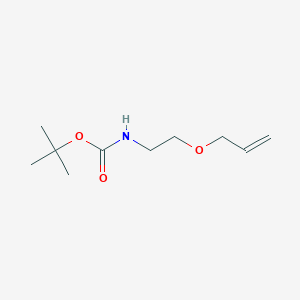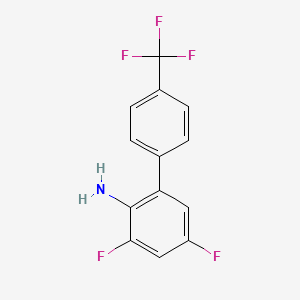
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- is a compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its unique substitution pattern, which includes a 4-chlorophenyl group at the 2-position and a difluoromethyl group at the 3-position of the indole ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the 4-chlorophenyl and difluoromethyl groups through electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products:
Scientific Research Applications
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
- 1H-Indole, 2-(4-chlorophenyl)-
- 1H-Indole, 3-(difluoromethyl)-
- 1H-Indole, 2-(4-bromophenyl)-3-(difluoromethyl)-
Uniqueness: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for further research and development.
Properties
CAS No. |
2149597-75-9 |
|---|---|
Molecular Formula |
C15H10ClF2N |
Molecular Weight |
277.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10ClF2N/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15,19H |
InChI Key |
NSTKMJJWUWWPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)



